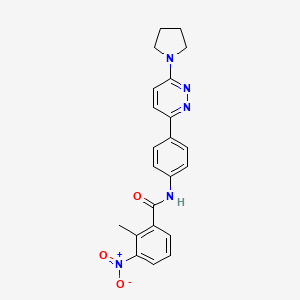
2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a nitro group, a pyrrolidine ring, and a pyridazine ring . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group, for example, is a good leaving group and could be replaced by other groups in a nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a nitro group tend to have higher melting points and are often solids at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocyclic Chemistry : Research by Davis, Wakefield, and Wardell (1992) demonstrated the utility of β-(lithiomethyl)azines in synthesizing various heterocyclic compounds including pyrrolo-pyridines, which is relevant to the structural family of the compound (Davis, Wakefield, & Wardell, 1992).
Synthesis Process Development : Gong Ping (2007) focused on synthesizing related compounds, illustrating the evolving methodologies in the synthesis of complex benzamide derivatives, which are structurally similar to the compound (Gong Ping, 2007).
Reactions with Hydroxamoyl Halides : Research by Abdelhamid, Negm, and Abdeen (1988) explored the synthesis of imidazo[1,2‐a]pyridine and imidazo[1,2‐a]pyrimidine derivatives, which are relevant to understanding the chemical behavior and potential applications of the compound (Abdelhamid, Negm, & Abdeen, 1988).
Application in Anticancer Research : Hadiyal et al. (2020) developed polysubstituted 4H-Pyran derivatives for potential anticancer applications. This study highlights the relevance of structurally complex compounds like 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide in medicinal chemistry (Hadiyal et al., 2020).
Catalysis and Synthetic Methodology : Khalil, Al-Matar, and Elnagdi (2010) discussed the use of chitosan as a catalyst for Michael type addition reactions, a method potentially applicable to the synthesis of compounds like the one (Khalil, Al-Matar, & Elnagdi, 2010).
Histone Deacetylase Inhibition for Cancer Treatment : Zhou et al. (2008) designed a small molecule histone deacetylase (HDAC) inhibitor, highlighting the potential of complex benzamide derivatives in the development of new cancer therapies (Zhou et al., 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been shown to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities .
Action Environment
It is known that the environment can significantly impact the activity of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-18(5-4-6-20(15)27(29)30)22(28)23-17-9-7-16(8-10-17)19-11-12-21(25-24-19)26-13-2-3-14-26/h4-12H,2-3,13-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJYGJNWMCBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

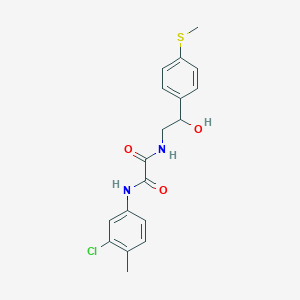
![2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2641411.png)
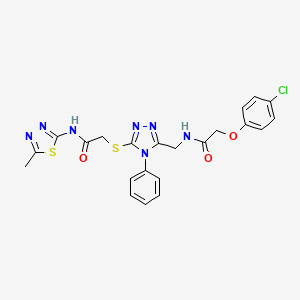

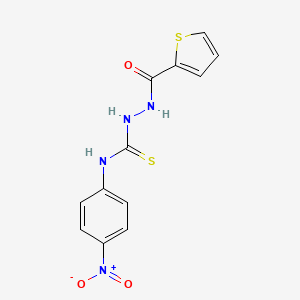

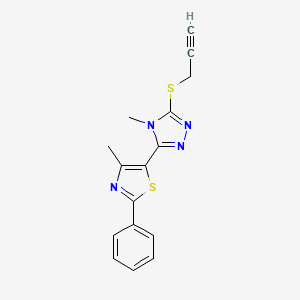
![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2641419.png)
![7-(4-chlorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2641420.png)

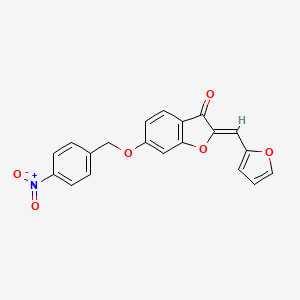
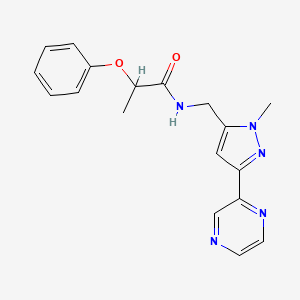

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2641428.png)